molecular formula C12H21NO3 B6242105 rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, cis CAS No. 951288-43-0

rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, cis

Cat. No.: B6242105
CAS No.: 951288-43-0
M. Wt: 227.3
InChI Key:
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Description

rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, cis: is an organic compound with a specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, cis typically involves multi-step processes:

  • Formation of the cyclopentane ring: Initial cyclization reactions can create the basic cyclopentane ring.

  • Introduction of substituents: Various reagents and catalysts can introduce the dimethylcarbamoyl and carboxylic acid groups onto the cyclopentane ring through alkylation, acylation, and oxidation reactions.

  • Chirality control: Ensuring the specific (1R,3S) stereochemistry may require chiral catalysts or chiral resolution techniques.

Industrial Production Methods: On an industrial scale, the production can involve:

  • Optimization of reaction conditions: High throughput methods to scale up the reactions efficiently.

  • Purification steps: Including recrystallization, chromatography, or distillation to achieve the desired purity.

  • Automation: Use of automated synthesizers and reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or other suitable catalysts.

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify its functional groups using reagents like halogens, amines, or acids.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Hydrogen gas with palladium, lithium aluminum hydride.

  • Substituents: Halogens, amines, carboxylates.

Major Products:

  • Oxidation: Conversion to more oxidized forms, such as ketones or carboxylic acids.

  • Reduction: Formation of alcohols or alkanes.

  • Substitution: Various substituted cyclopentane derivatives depending on the reagents used.

Scientific Research Applications

In Chemistry:

  • Catalysis: As a potential intermediate in catalytic cycles.

  • Stereochemistry studies: Exploring the effects of stereochemistry on reaction outcomes.

In Biology:

  • Enzyme interactions: Studying its interaction with specific enzymes or receptors due to its unique structure.

In Medicine:

  • Drug development: As a precursor or intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.

  • Metabolic studies: Investigating its metabolism and biological pathways.

In Industry:

  • Material science:

Mechanism of Action

The compound exerts its effects through:

  • Molecular targets: Specific enzymes, receptors, or proteins that it can interact with.

  • Pathways involved: It may influence metabolic pathways, signaling cascades, or biochemical reactions through its interaction with these molecular targets.

Comparison with Similar Compounds

  • (1R,3S)-3-(Methylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid: Differs by the methyl group.

  • (1R,3S)-3-(Ethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid: Differs by the ethyl group.

  • (1R,3S)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclohexane-1-carboxylic acid: Differs by the ring size.

Properties

CAS No.

951288-43-0

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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